Sulfaclozine

Description

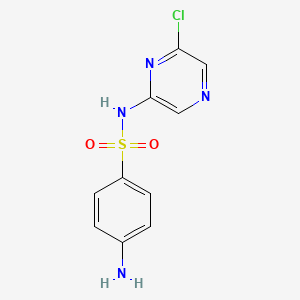

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLPUVXBJHRFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144515 | |

| Record name | Sulfaclozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-65-8 | |

| Record name | Sulfaclozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaclozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaclozine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACLOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YP7Z48CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Sulfaclozine Against Eimeria tenella

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, caused by protozoan parasites of the genus Eimeria, represents a significant threat to the global poultry industry, with Eimeria tenella being the primary agent of severe cecal coccidiosis. Sulfaclozine, a synthetic sulfonamide, has been utilized as an anticoccidial agent to control outbreaks. This technical guide provides an in-depth analysis of the biochemical and physiological mechanisms through which this compound exerts its therapeutic effect on E. tenella. The document details the drug's role as a competitive inhibitor in the parasite's essential folate biosynthesis pathway, specifies its impact on the parasite's life cycle, presents quantitative efficacy data, and outlines the experimental protocols used to derive these findings.

Core Mechanism of Action: Inhibition of Folate Synthesis

The primary mechanism of action of this compound against Eimeria tenella is the disruption of the folic acid synthesis pathway. Unlike the host organism, which can utilize pre-formed folic acid from its diet, E. tenella is incapable of this and relies entirely on its de novo synthesis pathway for survival, making this pathway an excellent target for chemotherapeutic intervention[1].

This compound is a structural analog of para-aminobenzoic acid (PABA), an essential precursor in the folate pathway[2][3]. Due to this structural similarity, this compound acts as a competitive antagonist, binding to the active site of the enzyme dihydropteroate synthase (DHPS)[2]. This binding action competitively inhibits the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the immediate precursor to dihydrofolic acid[1][2].

The resulting blockade of folic acid synthesis deprives the parasite of essential downstream metabolites required for nucleic acid (DNA and RNA) synthesis and cell division, ultimately leading to a bacteriostatic or coccidiostatic effect[3][4][5]. This inhibition effectively halts the rapid proliferation of the parasite within the host's intestinal cells.

Caption: this compound competitively inhibits the enzyme Dihydropteroate Synthase (DHPS).

Impact on the Eimeria tenella Life Cycle

This compound's efficacy is highly dependent on the developmental stage of the parasite. Its primary therapeutic effect is exerted during the asexual replication phase (schizogony).

Studies have demonstrated that the most susceptible stage in the E. tenella life cycle to this compound is the second-generation schizont [6][7]. The period of peak sensitivity occurs between 48 and 72 hours after the host ingests sporulated oocysts[7]. Administration of the drug during this window leads to the degeneration of these schizonts, thereby inhibiting their maturation and the subsequent release of merozoites. This action significantly reduces the parasite load and prevents the extensive cecal damage associated with this stage of infection[7].

While the drug has a pronounced effect on second-generation schizonts, it shows some limited activity against first-generation schizonts. However, it is considered ineffective against the later sexual stages of development (gametogony) and does not prevent the formation of oocysts from existing gametes[6].

References

- 1. [Biosynthesis of folic acid in Eimeria tenella (Coccidia)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. advacarepharma.com [advacarepharma.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Clinical application of this compound sodium - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 7. [Action of sodium sulfachlorpyrazine (ESB3) on the endogenous development of Eimeria tenella in the experimental infestation of chickens] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfaclozine: An In-depth Technical Guide on Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of sulfaclozine, a key sulfonamide antibiotic. The information is curated to assist researchers, scientists, and professionals in drug development in understanding and managing the physicochemical properties of this compound. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key methodologies.

Aqueous Solubility of this compound

The aqueous solubility of this compound is a critical parameter for its formulation and delivery. As an amphoteric molecule, its solubility is significantly influenced by the pH of the aqueous medium. The sodium salt of this compound exhibits considerably higher aqueous solubility compared to its free acid form.

Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound and its sodium salt in various aqueous and organic solvents.

Table 1: Solubility of this compound Sodium Salt

| Solvent | Concentration (mg/mL) | Molarity (mM) | Notes |

| Water | 50[1] | 163.03[1] | Sonication is recommended[1] |

| Water | 24.75[2] | - | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1[3] | - | - |

| Dimethyl Sulfoxide (DMSO) | ≥58.9[2] | - | - |

| Dimethyl Sulfoxide (DMSO) | 56 | 196.68 | - |

| Ethanol | ~4.85[2] | - | With sonication[2] |

| Dimethylformamide (DMF) | 1[3] | - | - |

Table 2: General Solubility Characteristics of Sulfonamides

| Factor | Effect on Solubility |

| pH | Sulfonamides are weak organic acids and are more soluble in alkaline (higher pH) aqueous solutions. Their amphoteric nature means solubility is lowest near their isoelectric point. |

| Temperature | Generally, the solubility of sulfonamides in aqueous solutions increases with an increase in temperature. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific aqueous medium at a controlled temperature.

Materials:

-

This compound (free acid or sodium salt)

-

Selected aqueous medium (e.g., purified water, phosphate buffer of desired pH)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification, or a UV-Vis spectrophotometer.

-

Calibrated pH meter

Procedure:

-

Preparation of Solutions: Prepare the desired aqueous medium (e.g., phosphate buffers at various pH values) and adjust the pH accurately.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of flasks containing a known volume of the aqueous medium. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with the appropriate mobile phase (for HPLC) or solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Calculate the solubility of this compound in the selected medium based on the measured concentration and the dilution factor.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for determining its shelf-life and ensuring its therapeutic efficacy. Degradation can be influenced by several factors, including pH, temperature, and light.

Hydrolytic Stability

Sulfonamides, as a class of compounds, are generally considered to be hydrolytically stable, particularly at neutral to alkaline pH. However, under acidic conditions, the rate of hydrolysis can increase.

Degradation Pathways and Products

Forced degradation studies are essential to elucidate the potential degradation pathways and identify the resulting degradation products. While comprehensive data on the hydrolytic degradation products of this compound is limited, research on its degradation through advanced oxidation processes (AOPs) has identified several by-products. In one study involving UV/TiO2, UV/K2S2O8, and UV/TiO2/K2S2O8 systems, a total of 12 by-products of this compound were identified. These were formed through reactions involving hydroxyl and sulfate radicals, as well as conduction-band electrons.

Experimental Protocol for Stability Testing

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To evaluate the stability of this compound in an aqueous solution under defined conditions (pH, temperature).

Materials:

-

This compound solution of known concentration in the desired aqueous buffer.

-

Temperature-controlled stability chambers or ovens.

-

Calibrated pH meter.

-

HPLC system with a stability-indicating method.

-

Volumetric flasks and other standard laboratory glassware.

Procedure:

-

Preparation of Stability Samples: Prepare a stock solution of this compound in the desired aqueous buffer. Aliquot the solution into sealed, light-protected containers.

-

Storage Conditions: Place the samples in stability chambers set at various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Sample Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitation.

-

pH: Measurement of the solution's pH.

-

Assay of this compound: Quantification of the remaining this compound concentration using a validated, stability-indicating HPLC method. This method must be able to separate the intact drug from its degradation products.

-

Degradation Products: Identify and quantify any degradation products formed.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Calculate the rate constant (k) and half-life (t½) of the degradation reaction.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of this compound's physicochemical properties.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: General workflow for assessing the stability of this compound.

Caption: Factors influencing the degradation of this compound in aqueous solutions.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Pathways of Sulfaclozine in Broiler Chickens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaclozine, a synthetic sulfonamide, is a widely utilized veterinary drug in the poultry industry for the prevention and treatment of coccidiosis and other bacterial infections. A thorough understanding of its pharmacokinetic profile and metabolic fate in broiler chickens is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and safeguarding food safety by minimizing drug residues in edible tissues. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in broiler chickens, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The pharmacokinetic properties of this compound determine its concentration in the blood and tissues over time, which directly influences its therapeutic effect and withdrawal period. The primary route of administration in poultry is oral, often through medicated feed or drinking water.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in broiler chickens following intravenous (IV) and intracrop (IC) administration of a single 60 mg/kg body weight dose.

Table 1: Serum Concentrations of this compound in Broiler Chickens Following a Single 60 mg/kg Dose

| Time (hours) | Intravenous (IV) Administration (µg/mL) | Intracrop (IC) Administration (µg/mL) |

| 0.083 | 99.62 ± 3.31 | 4.33 ± 0.45 |

| 0.50 | 83.50 ± 4.22 | 7.95 ± 0.72 |

| 2 | 72.68 ± 5.02 | 16.46 ± 2.68 |

| 6 | 58.43 ± 5.39 | 22.88 ± 3.00 |

| 24 | 38.66 ± 4.04 | 16.03 ± 3.53 |

| 72 | 13.14 ± 1.64 | 5.74 ± 0.98 |

Data from Sentepe and Eraslan, 2010.[1]

Table 2: Key Pharmacokinetic Parameters of this compound in Broiler Chickens

| Parameter | Intravenous (IV) Administration | Intracrop (IC) Administration |

| Cmax (µg/mL) | - | 22.88 ± 3.00 |

| Tmax (h) | - | 6 |

| AUC (0-72h) (µg.h/mL) | 3245.53 | 924.38 |

| Bioavailability (%) | - | 49.93 |

Cmax (Maximum serum concentration) and Tmax (Time to reach Cmax) are not applicable to IV administration. AUC (Area under the concentration-time curve) indicates the total drug exposure over time. Bioavailability is the fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline the key experimental protocols for investigating this compound in broiler chickens.

Pharmacokinetic Study Protocol

This protocol describes a typical experimental design for determining the pharmacokinetic profile of this compound in broiler chickens.

1. Animal Model:

-

Species: Broiler chickens (e.g., Ross 308).

-

Age: 30-45 days old.

-

Health Status: Clinically healthy, free from diseases, and have not received any medication for at least two weeks prior to the study.

-

Housing: Housed in clean, disinfected pens with controlled temperature and lighting, and provided with ad libitum access to feed and water.

2. Drug Administration:

-

Intravenous (IV) Administration: A single dose of this compound (e.g., 60 mg/kg body weight) is administered into the wing vein.

-

Oral (Intracrop - IC) Administration: A single dose of this compound (e.g., 60 mg/kg body weight) is administered directly into the crop using a gavage needle.

3. Sample Collection:

-

Blood samples (approximately 1 mL) are collected from the wing vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration.

-

Blood is collected into heparinized tubes and centrifuged to separate the plasma.

-

Plasma samples are stored at -20°C until analysis.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

-

Quantification: A calibration curve is generated using standard solutions of this compound to determine the concentration in the plasma samples.

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, elimination half-life (t½), and bioavailability.

References

Investigating the Bacteriostatic versus Bactericidal Properties of Sulfaclozine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to investigate the bacteriostatic and bactericidal properties of the sulfonamide antibiotic, sulfaclozine. While generally classified as a bacteriostatic agent, this document explores the experimental basis for this classification and the conditions under which bactericidal activity might be observed. Detailed experimental protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided, alongside a discussion of the critical MBC/MIC ratio in defining the nature of an antimicrobial agent's activity. This guide also includes diagrammatic representations of this compound's mechanism of action and the experimental workflows, designed to aid researchers in their understanding and application of these principles.

Introduction

This compound, a sulfonamide antimicrobial, is widely used in veterinary medicine to treat and control coccidiosis and various bacterial infections.[1][2] Like other sulfonamides, its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Folic acid is a crucial precursor for the synthesis of nucleic acids, and its inhibition effectively halts bacterial growth and replication. This mode of action has traditionally categorized this compound as a bacteriostatic agent, one that inhibits the growth of bacteria without directly killing them.[4] However, it has been suggested that at high concentrations, such as those achieved in urine, this compound may exert a bactericidal effect, meaning it actively kills bacteria.[4]

This guide delves into the experimental framework required to substantiate these claims, providing researchers with the necessary protocols and conceptual understanding to investigate the bacteriostatic versus bactericidal nature of this compound and other antimicrobial agents.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's antibacterial activity stems from its structural similarity to para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS). By competitively binding to the active site of DHPS, this compound blocks the conversion of PABA to dihydropteroate, a critical step in the synthesis of folic acid. Bacteria are unable to uptake folic acid from their environment and are therefore dependent on this synthesis pathway for survival. The disruption of folic acid production ultimately inhibits the synthesis of DNA, RNA, and certain amino acids, leading to the cessation of bacterial growth.

Quantitative Analysis of Antibacterial Activity

To quantitatively assess the activity of this compound and distinguish between bacteriostatic and bactericidal effects, two key parameters are determined: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Data Presentation

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Pasteurella multocida | 10 | 2 - 32 | Not Reported | (Veen and Goren, 1989)[3] |

| Bordetella bronchiseptica | 10 | 0.5 - 8 | Not Reported | (Veen and Goren, 1989)[3] |

| Haemophilus pleuropneumoniae | 20 | 8 - 64 | Not Reported | (Veen and Goren, 1989)[3] |

| Escherichia coli | - | Data not available | - | - |

| Staphylococcus aureus | - | Data not available | - | - |

| Salmonella spp. | - | Data not available | - | - |

Note: MIC₅₀ is the minimum concentration of the drug that inhibits the growth of 50% of the tested isolates.

Experimental Protocols

The following sections provide detailed methodologies for determining the MIC and MBC of this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

4.1.1. Materials

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer or turbidity reader (optional)

4.1.2. Procedure

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined following the MIC assay and establishes the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

4.2.1. Materials

-

MIC plate from the completed assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micropipettes and tips

-

Incubator (35°C ± 2°C)

-

Colony counter

4.2.2. Procedure

-

Subculturing:

-

From the MIC plate, select the wells corresponding to the MIC and at least two to three higher concentrations showing no visible growth.

-

Also, select the growth control well.

-

Aliquot 10-100 µL from each selected well and plate it onto a separate, appropriately labeled MHA plate.

-

Spread the aliquot evenly across the surface of the agar.

-

-

Incubation:

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

-

Interpretation of Results:

-

Following incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% (or 3-log₁₀) reduction in the number of CFUs compared to the initial inoculum count from the growth control plate.

-

Differentiating Bacteriostatic from Bactericidal Activity

The distinction between bacteriostatic and bactericidal activity is not absolute and can be concentration-dependent. The MBC/MIC ratio is a key metric used to classify the primary effect of an antimicrobial agent.

-

Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

-

Bacteriostatic: An agent is considered bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC > 4).

Conclusion

This compound's primary mode of action, the inhibition of folic acid synthesis, logically points towards a bacteriostatic effect. However, the potential for bactericidal activity, particularly at higher concentrations, necessitates empirical investigation. The detailed protocols for MIC and MBC determination provided in this guide offer a robust framework for researchers to quantitatively assess the antibacterial properties of this compound. The determination of the MBC/MIC ratio is crucial for definitively classifying its activity as either bacteriostatic or bactericidal against specific pathogens. The lack of comprehensive public data on this compound's MBC values presents an opportunity for further research to fully elucidate its antimicrobial profile and optimize its clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An assay for determining the susceptibility of Salmonella isolates to commercial and household biocides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idexx.com [idexx.com]

The Critical Role of Sulfaclozine in Disrupting Protozoan Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaclozine, a sulfonamide antimicrobial agent, plays a pivotal role in veterinary medicine, primarily in the management of protozoal infections such as coccidiosis in poultry. Its efficacy is rooted in the targeted inhibition of a crucial metabolic pathway in these organisms: the de novo synthesis of folic acid. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, details relevant experimental protocols for its study, and presents available quantitative data to inform further research and drug development. By acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), this compound effectively blocks the production of essential precursors for DNA and RNA synthesis, thereby arresting the growth and proliferation of susceptible protozoa.

Introduction: The Folic Acid Pathway as a Therapeutic Target

Protozoa, like many bacteria, are incapable of utilizing exogenous folic acid and therefore rely on its de novo synthesis. This metabolic dependency presents an attractive target for antimicrobial chemotherapy, as the host organism typically obtains folic acid from its diet. The folic acid synthesis pathway is thus a critical vulnerability in these pathogens. Sulfonamides, a class of synthetic antimicrobial compounds, were among the first drugs developed to exploit this pathway. This compound, also known as sulfachloropyrazine, is a prominent member of this class, widely used for its anticoccidial and antibacterial properties.[1] Its mechanism of action is centered on the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthetic route.[2]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mode of action of this compound is its structural analogy to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[2] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3] This reaction is a critical step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, pyrimidines, and certain amino acids.

Due to its structural similarity to PABA, this compound competes for the active site of DHPS.[2] When this compound binds to the enzyme, it prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a depletion of the essential building blocks for DNA and RNA synthesis, resulting in a bacteriostatic or protozoostatic effect, where the growth and replication of the organism are inhibited.[2]

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens

| Parameter | Intravenous (IV) Administration (60 mg/kg) | Oral (Intracrop) Administration (60 mg/kg) |

| Cmax (µg/mL) | 99.62 | 22.88 |

| Tmax (h) | 0.083 | 6.00 |

| AUC (µg.h/mL) | 2240.35 | 1118.54 |

| t1/2 (h) | 18.23 | 28.54 |

| Data sourced from pharmacokinetic studies in broiler chickens. |

Table 2: Comparative Inhibitory Constants (Ki) of Sulfonamides Against Protozoan Dihydropteroate Synthase (DHPS)

| Sulfonamide | Protozoan Species | DHPS Allele | Ki (µM) |

| Sulfadoxine | Plasmodium falciparum | Sensitive | 0.14 |

| Sulfadoxine | Plasmodium falciparum | Resistant | 112 |

| Sulfathiazole | Plasmodium falciparum | - | Varies with DHPS allele |

| Sulfamethoxazole | Plasmodium falciparum | - | Varies with DHPS allele |

| Note: These values are for other sulfonamides and are provided for context due to the lack of specific Ki values for this compound against protozoan DHPS in the reviewed literature. Data indicates that resistance can significantly alter the inhibitory constant. |

Table 3: Summary of In Vivo Efficacy of this compound Against Protozoa

| Protozoan Species | Host | Study Type | Key Findings |

| Eimeria spp. | Broiler Chickens | In vivo | Significant reduction in oocyst counts in litter after treatment.[4][5] |

| Eimeria tenella | Broiler Chickens | In vivo | Complete inhibition of oocyst shedding one week after treatment.[6] |

| Toxoplasma gondii | Mice | In vivo | 40% survival rate in treated mice compared to untreated controls.[7] |

| Note: These studies demonstrate the in vivo effectiveness of this compound but do not provide quantitative IC50 values. |

Experimental Protocols

The following protocols describe common methods for assessing the activity of dihydropteroate synthase and the inhibitory effects of compounds like this compound.

Dihydropteroate Synthase (DHPS) Activity Assay (Spectrophotometric Method)

This assay couples the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Principle: DHPS synthesizes dihydropteroate from PABA and DHPPP. In the presence of excess DHFR and its cofactor NADPH, dihydropteroate is immediately reduced to dihydrofolate, and subsequently to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored to determine DHPS activity.

Materials:

-

Purified or partially purified DHPS enzyme from the target protozoan.

-

PABA solution.

-

DHPPP solution.

-

Purified DHFR.

-

NADPH solution.

-

Reaction buffer (e.g., Tris-HCl with MgCl2).

-

Spectrophotometer capable of reading at 340 nm.

-

This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DHFR, and NADPH.

-

Add the DHPS enzyme to the reaction mixture.

-

To determine the effect of an inhibitor, add this compound at various concentrations to the reaction mixture and pre-incubate with the enzyme.

-

Initiate the reaction by adding the substrates, PABA and DHPPP.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the DHPS activity.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Caption: Workflow for the spectrophotometric dihydropteroate synthase (DHPS) assay.

In Vitro Anticoccidial Susceptibility Testing

This protocol is used to assess the direct effect of this compound on the viability and development of Eimeria species in cell culture.

Principle: Eimeria sporozoites are used to infect a monolayer of host cells in vitro. The ability of the parasites to invade and develop into subsequent stages (e.g., trophozoites, schizonts) in the presence of varying concentrations of this compound is quantified.

Materials:

-

Viable, excysted Eimeria sporozoites.

-

Host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells).

-

Cell culture medium and supplements.

-

Multi-well cell culture plates.

-

This compound stock solution.

-

Microscope for visualization.

-

Method for quantification (e.g., qPCR to measure parasite DNA, or microscopic counting of infected cells).

Procedure:

-

Seed host cells into multi-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the growth medium from the cell monolayers and add the medium containing the different concentrations of this compound.

-

Infect the cell monolayers with a known number of Eimeria sporozoites.

-

Incubate the plates under appropriate conditions (e.g., 41°C, 5% CO2) for a set period to allow for parasite invasion and development.

-

After incubation, wash the cells to remove non-invaded sporozoites.

-

Quantify the level of infection in each well. This can be done by:

-

Fixing and staining the cells and microscopically counting the number of intracellular parasites or infected cells.

-

Extracting DNA from the cells and using quantitative PCR (qPCR) with parasite-specific primers to quantify parasite load.

-

-

Determine the concentration of this compound that inhibits parasite development by 50% (IC50).

Caption: Workflow for the in vitro anticoccidial susceptibility assay.

Drug Development and Resistance

The widespread use of sulfonamides, including this compound, has led to the emergence of drug-resistant strains of protozoa. Resistance is often associated with point mutations in the folP gene, which encodes for DHPS. These mutations can alter the active site of the enzyme, reducing its affinity for sulfonamides while maintaining its ability to bind PABA. For example, in Plasmodium falciparum, mutations in the DHPS gene can increase the Ki for sulfadoxine by several orders of magnitude.[8]

The development of novel antifolate agents requires strategies to overcome these resistance mechanisms. This may involve the design of inhibitors that bind to different sites on the enzyme or that have a higher affinity for the mutated active sites. The experimental protocols outlined in this guide are crucial for the screening and characterization of new compounds with potential as next-generation antiprotozoal drugs.

Conclusion

This compound remains an important tool in the control of protozoal diseases, particularly coccidiosis. Its efficacy stems from a well-understood mechanism of action: the competitive inhibition of dihydropteroate synthase, leading to the disruption of folic acid synthesis. While there is a need for more publicly available quantitative data on its direct inhibitory effects on a wider range of protozoan targets, the principles of its action and the methods for its study are well-established. Future drug development efforts must consider the challenges of drug resistance and utilize robust in vitro and in vivo models to identify and validate new therapeutic agents that target the essential folic acid pathway in protozoa.

References

- 1. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Advent of a Potent Coccidiostat: A Technical Deep Dive into the Initial Discovery and Development of Sulfaclozine for Veterinary Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery, development, and core scientific principles of sulfaclozine (sulfachloropyrazine), a pivotal sulfonamide in veterinary medicine. Primarily utilized for the control and treatment of coccidiosis in poultry and other livestock, this compound's journey from a laboratory curiosity to a widely used therapeutic agent is a testament to the systematic advancements in antimicrobial drug development. This document details its mechanism of action, early synthesis methodologies, and foundational efficacy studies, presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrammatic representations.

Introduction: The Need for Effective Coccidiostats

The mid-20th century saw a rapid intensification of the poultry industry, which brought with it a heightened challenge in managing infectious diseases. Among the most economically damaging was coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. The search for effective and safe therapeutic agents to combat this menace led researchers to explore the potential of the sulfonamide class of drugs, which had already demonstrated significant antibacterial properties.

The Discovery and Early Development of this compound

While the precise moment of its first synthesis is not extensively documented in readily available literature, patent records strongly indicate that the foundational work on sulfachloropyrazine, the chemical entity that would come to be known as this compound, was conducted by researchers at American Cyanamid Company . A key patent from this era, U.S. Patent 2,475,673, filed in the 1940s, describes methods for the preparation of aminobenzenesulfonamidohalopyrazines, the chemical class to which this compound belongs. This places the initial discovery of this compound within the broader wave of sulfonamide research that occurred during and after World War II.

Later, the Swiss pharmaceutical company Ciba-Geigy (a predecessor of Novartis and subsequently Elanco Animal Health) was instrumental in the commercial development and popularization of this compound for veterinary use under the well-known trade name Esb3 .

Mechanism of Action: A Competitive Antagonist

This compound, like other sulfonamides, exerts its antimicrobial and anticoccidial effects by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) .[1] This enzyme is crucial for the synthesis of folic acid in many bacteria and protozoa.[1]

Signaling Pathway of Folic Acid Synthesis Inhibition

The following diagram illustrates the mechanism by which this compound disrupts the folic acid synthesis pathway in susceptible organisms.

References

degradation pathways of sulfaclozine in the environment

An In-depth Technical Guide on the Environmental Degradation Pathways of Sulfaclozine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as sulfachloropyrazine, is a sulfonamide antibiotic extensively used in veterinary medicine, particularly in poultry, for the treatment and prevention of coccidiosis and other bacterial infections.[1] Due to its widespread use and incomplete metabolism in animals, this compound is frequently introduced into the environment through the application of manure as fertilizer.[2] The presence of this compound and its transformation products in soil and water systems raises concerns about the development of antibiotic resistance and potential ecotoxicological effects.[3] Understanding the degradation pathways of this compound is crucial for assessing its environmental fate, persistence, and potential risks. This guide provides a comprehensive overview of the primary degradation mechanisms, transformation products, and the key environmental factors influencing the breakdown of this compound.

Primary Degradation Pathways

The environmental degradation of this compound is a complex process governed by several mechanisms, including photodegradation, biodegradation, and chemical hydrolysis. The efficiency of these pathways is highly dependent on environmental conditions.

Photodegradation

Photodegradation, or photolysis, is a significant pathway for the breakdown of sulfonamides in aquatic environments exposed to sunlight.[4] This process can occur through two primary mechanisms:

-

Direct Photolysis: Where the this compound molecule directly absorbs photons, leading to its decomposition.[4]

-

Indirect Photolysis: This is often the more dominant pathway in natural waters and is mediated by photosensitizing agents, such as dissolved organic matter (DOM) or humic substances.[4][5] These substances absorb sunlight and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack and degrade the this compound molecule.[4][6]

Advanced Oxidation Processes (AOPs) provide further insight into the radical-driven degradation of this compound. Studies using systems like UV/TiO₂, UV/K₂S₂O₈, and UV/TiO₂/K₂S₂O₈ have shown that both hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) are effective in degrading this compound.[1][6]

Several environmental factors influence the rate of photodegradation:

-

pH: The pH of the water can affect the chemical species of this compound present and the efficiency of photolytic processes.[7]

-

Water Constituents: Ions such as bicarbonate (HCO₃⁻) and phosphate (HPO₄²⁻) have been shown to enhance the degradation of this compound in certain AOP systems by generating additional reactive species like carbonate radicals (CO₃•⁻).[5][6] Conversely, humic substances can sometimes inhibit degradation by acting as a screen for UV light.[5][6] Nitrate ions can also enhance photodegradation.[7]

Biodegradation

Microbial activity is a critical factor in the degradation of sulfonamides in soil and sludge.[2][3] The rate and extent of biodegradation are influenced by a variety of factors including the microbial community present, temperature, pH, and the availability of organic matter.[2][3]

-

Microbial Communities: Several bacterial genera have been identified as capable of degrading sulfonamides, including Pseudomonas, Acinetobacter, and Geobacillus.[8][9][10] Some microorganisms can utilize sulfonamides as a carbon source.[11]

-

Environmental Conditions: Optimal conditions for biodegradation vary. For instance, the Pseudomonas stutzeri strain DLY-21 showed efficient degradation of sulfachloropyridazine (a related sulfonamide) at temperatures between 30-40°C and a pH of 5-6.[8] The presence of organic matter, such as in manure or biosolids, can sometimes inhibit degradation by increasing sorption and reducing the bioavailability of the antibiotic to microorganisms.[2][12]

-

Aerobic vs. Anaerobic Conditions: Biodegradation is generally more rapid under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) conditions.[13] For the related compound sulfadiazine, half-lives in aerobic soils were significantly shorter (12-18 days) than in anoxic soils (57-237 days).[14]

Chemical Degradation (Hydrolysis)

Hydrolysis is the cleavage of a chemical bond by the addition of water. The sulfonamide bond in this compound can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[15][16] However, compared to other functional groups like esters, the amide bond in sulfonamides is generally more resistant to hydrolysis.[15] The rate of hydrolysis is highly dependent on pH and temperature.[17][18] For some sulfonamides, hydrolysis is a very slow process under typical environmental pH conditions.[14]

Degradation Pathways and Transformation Products

The degradation of this compound proceeds through several reaction pathways, leading to the formation of various transformation products (TPs). The primary points of attack on the this compound molecule include:

-

Cleavage of the Sulfonamide Bond (S-N bond): This is a common degradation pathway, leading to the formation of 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide and other related compounds.

-

Modification of the Aniline Moiety: The amino group on the benzene ring can be oxidized or transformed.

-

Alterations to the Pyrazine Ring: The chloropyrazine ring can undergo hydroxylation or other modifications.

Studies on similar sulfonamides, like sulfamethoxazole, have identified pathways including the oxidation of methyl, hydroxyl, and amino groups, desulfonation, and cleavage of the benzene ring.[19] For this compound, at least 12 by-products have been identified in studies using AOPs, indicating a complex network of degradation reactions.[1]

Caption: Overview of this compound Degradation Pathways.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often quantified by its half-life (t₁/₂), which is the time required for its concentration to decrease by half. This value varies significantly depending on the environmental matrix and conditions.

| Degradation Process | Matrix | Conditions | Half-life (t₁/₂) / Degradation Rate | Reference |

| Biodegradation | Soil (Aerobic) | Varies with soil type | 12 - 18 days (for Sulfadiazine) | [14] |

| Biodegradation | Soil (Anaerobic) | Varies with soil type | 57 - 237 days (for Sulfadiazine) | [14] |

| Biodegradation | Sludge | With Pseudomonas stutzeri DLY-21 | >95% degradation in 48h at 30-40°C | [8] |

| Photodegradation | Water (UV light) | pH 6.98 | 9.76 min (for Sulfadiazine) | [7] |

| Photodegradation | River Water | Simulated sunlight | t₁/₂ = 1.33 h (for Sulfadiazine) | [4] |

| AOPs (UV/TiO₂/K₂S₂O₈) | Ultrapure Water | pH 7 | Highest degradation rate among tested AOPs | [6] |

Table 1: Degradation Rates of this compound and Related Sulfonamides under Various Environmental Conditions.

| Environmental Factor | Effect on Degradation Rate | Mechanism | Reference |

| pH | Higher pH can increase photodegradation | Affects the chemical form of the molecule | [4][7] |

| Humic Substances | Can enhance indirect photolysis but may inhibit by light screening | Acts as photosensitizer or light absorber | [4][5][6] |

| Bicarbonate (HCO₃⁻) | Enhances degradation in some AOPs | Formation of reactive carbonate radicals | [5] |

| Nitrate (NO₃⁻) | Enhances photodegradation | Generation of hydroxyl radicals | [7] |

| Temperature | Higher temperatures generally increase biodegradation | Affects microbial activity and reaction kinetics | [8][10] |

| Oxygen | Aerobic conditions favor faster biodegradation | Different microbial metabolic pathways | [13] |

Table 2: Influence of Key Environmental Factors on this compound Degradation.

Experimental Protocols

Standardized protocols are essential for studying the environmental degradation of pharmaceuticals. The following sections outline methodologies for key experiments based on established practices.[16][20]

Forced Degradation Studies

Forced degradation or stress testing is performed to identify likely degradation products and establish degradation pathways.[20][21]

-

Acid and Base Hydrolysis:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL).[20]

-

For acid hydrolysis, mix the stock solution with HCl (0.1 M to 1 M).[16][17]

-

For base hydrolysis, mix the stock solution with NaOH (0.1 M to 1 M).[16][17]

-

Reflux the solutions at a controlled temperature (e.g., 80°C) for a specified time (e.g., 24 hours).[16]

-

Neutralize the samples before analysis.

-

Analyze samples at time intervals using a stability-indicating HPLC method.[16]

-

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Expose the this compound solution in quartz cuvettes to a UV light source (e.g., 365 nm) or a solar simulator.[7]

-

Run a parallel experiment in the dark as a control.

-

Analyze samples at various time points to determine the rate of degradation.

-

Caption: Workflow for Forced Degradation Studies.

Biodegradation in Soil

This protocol assesses the microbial degradation of this compound in an environmental matrix.

-

Soil Collection and Characterization: Collect soil from a relevant location. Characterize its properties (pH, organic matter content, texture).

-

Spiking: Spike the soil with a known concentration of this compound (e.g., 10 mg/kg).[14]

-

Incubation: Incubate the soil samples under controlled conditions (e.g., 25°C, specific moisture content) in the dark.

-

Sterile Control: Prepare a parallel set of samples with sterilized soil (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.[22]

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).

-

Extraction: Extract this compound and its TPs from the soil using an appropriate solvent (e.g., acetonitrile/water mixture). Solid-phase extraction (SPE) may be used for cleanup.[23]

-

Analysis: Quantify the parent compound and identify TPs using LC-MS/MS.[23]

Caption: Workflow for Soil Biodegradation Experiments.

Conclusion

The environmental degradation of this compound is a multifaceted process driven by photodegradation, biodegradation, and to a lesser extent, chemical hydrolysis. Photodegradation is a key pathway in surface waters, heavily influenced by pH and the presence of dissolved organic matter. In soil and sludge, biodegradation by microbial communities is the primary mechanism of removal, with efficiency dependent on factors like temperature, pH, and oxygen availability. Both processes lead to a variety of transformation products through reactions such as the cleavage of the sulfonamide bond. The persistence of this compound, as indicated by its variable half-life, underscores the importance of considering local environmental conditions when assessing its fate and potential risks. Further research is needed to fully elucidate the structures and potential toxicity of all transformation products to better understand the overall environmental impact of this compound use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of water constituents on the degradation of this compound in the three systems: UV/TiO2, UV/K2S2O8, and UV/TiO2/K2S2O8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of sulfonamide antibiotics in sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodegradation of sulfamethazine by an isolated thermophile-Geobacillus sp. S-07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Factors affecting the degradation of pharmaceuticals in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 16. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.ekb.eg [journals.ekb.eg]

- 18. iipseries.org [iipseries.org]

- 19. Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Unexplored Toxicogenomic Landscape of Sulfaclozine in Avian Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaclozine, a sulfonamide antibiotic, is widely utilized in the poultry industry for the prevention and treatment of coccidiosis and other bacterial infections.[1][2] While its therapeutic efficacy is well-established, a comprehensive understanding of its molecular effects on avian cells at the genomic level is conspicuously absent from publicly available scientific literature. This technical guide addresses this knowledge gap by providing a detailed framework for investigating the toxicogenomic effects of this compound on avian cell lines. In the absence of specific published data, this document serves as a comprehensive roadmap for researchers, outlining potential experimental designs, methodologies, and data interpretation strategies. The guide details hypothetical experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows to facilitate future research in this critical area of veterinary toxicology and drug development.

Introduction to this compound and the Imperative of Toxicogenomics

This compound is a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the synthesis of dihydrofolic acid, a crucial step in the folic acid synthesis pathway of bacteria and coccidia.[3] While this mechanism targets pathogens, the potential for off-target effects on host cells, particularly at the transcriptomic level, remains largely unexplored. Toxicogenomics, the study of how genomes respond to exposures to toxic substances, offers a powerful lens through which to investigate the subtle and overt molecular changes induced by this compound in avian cells.[4] By examining genome-wide gene expression changes, researchers can elucidate mechanisms of toxicity, identify sensitive biomarkers of exposure, and contribute to a more comprehensive risk assessment of this widely used veterinary drug.

Potential Avian Cell Lines for Toxicogenomic Studies

The choice of an appropriate in vitro model is critical for the relevance and reproducibility of toxicogenomic studies. Several avian cell lines could serve as suitable platforms for investigating the effects of this compound. A list of potential cell lines is provided in Table 1.

| Cell Line | Origin | Cell Type | Key Characteristics |

| LSCC-H32 | Japanese quail (originally thought to be chicken) | Fibroblast | Spontaneously immortalized, well-characterized.[5] |

| CLEC213 | Chicken (White Leghorn) | Lung Epithelial | Exhibits characteristics of type II pneumocytes, mounts an innate immune response.[6] |

| Chicken Embryo Fibroblasts (CEFs) | Chicken Embryo | Fibroblast | Primary cells, widely used in virology and toxicology, finite lifespan. |

| QOR2/2E11 | Quail Embryo | - | Immortalized, adapted to serum-free suspension culture, used in vaccine production.[7] |

Table 1. Potential Avian Cell Lines for this compound Toxicogenomic Studies. This table provides a selection of avian cell lines that could be utilized for in vitro studies of this compound. The choice of cell line will depend on the specific research question, with epithelial lines like CLEC213 being more relevant for studying responses in tissues like the lung, and fibroblast lines being useful for general cytotoxicity and transcriptomic analyses.

Detailed Methodologies: A Hypothetical Experimental Protocol

The following section outlines a detailed, albeit hypothetical, experimental protocol for assessing the toxicogenomic effects of this compound on an avian cell line, such as the chicken lung epithelial cell line, CLEC213.

Cell Culture and Maintenance

CLEC213 cells would be cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Dose-Response Analysis for IC50 Determination

To determine the appropriate concentrations of this compound for the transcriptomic study, a dose-response analysis would be performed. Cells would be seeded in 96-well plates and exposed to a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Cell viability would be assessed using a standard method such as the MTT assay. The half-maximal inhibitory concentration (IC50) would be calculated for each time point. For the toxicogenomic analysis, sublethal concentrations (e.g., IC10 and IC25) would be selected to investigate the transcriptomic changes without inducing widespread cell death.

This compound Exposure for Toxicogenomic Analysis

CLEC213 cells would be seeded in 6-well plates and allowed to adhere overnight. The cells would then be treated with this compound at the predetermined sublethal concentrations (e.g., IC10 and IC25) and a vehicle control (e.g., DMSO) for a selected time point (e.g., 24 hours). A minimum of three biological replicates for each treatment group would be essential for robust statistical analysis.

RNA Extraction and Quality Control

Following exposure, total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8) for downstream applications.

Library Preparation and Next-Generation Sequencing (NGS)

RNA-sequencing (RNA-Seq) libraries would be prepared from the extracted RNA using a standard protocol, such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The prepared libraries would then be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis of RNA-Seq Data

The raw sequencing reads would undergo quality control using tools like FastQC. The reads would then be mapped to the chicken reference genome (e.g., Gallus gallus GRCg6a) using a splice-aware aligner such as HISAT2 or STAR. Gene expression levels would be quantified using tools like HTSeq or featureCounts. Differential gene expression analysis between the this compound-treated and control groups would be performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 would be considered significantly differentially expressed.

Functional Enrichment Analysis

To understand the biological implications of the observed gene expression changes, functional enrichment analysis would be performed using databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). This analysis would identify over-represented biological processes, molecular functions, cellular components, and signaling pathways among the differentially expressed genes.

Data Presentation: Structuring the Quantitative Data

The quantitative data generated from the proposed toxicogenomic study would be summarized in clearly structured tables for easy comparison and interpretation.

| Gene ID | Gene Symbol | Log2 Fold Change (IC10 vs. Control) | p-value | FDR | Putative Function |

| ENSGALG... | CYP1A1 | 3.5 | 1.2e-8 | 5.6e-7 | Cytochrome P450 Family 1 Subfamily A Member 1 |

| ENSGALG... | HMOX1 | 2.8 | 3.4e-7 | 9.1e-6 | Heme Oxygenase 1 |

| ENSGALG... | GSTA3 | 2.1 | 5.6e-6 | 8.2e-5 | Glutathione S-Transferase Alpha 3 |

| ENSGALG... | DDIT3 | -2.5 | 7.8e-7 | 1.5e-5 | DNA Damage Inducible Transcript 3 |

| ENSGALG... | BCL2L1 | -1.9 | 9.1e-6 | 1.2e-4 | BCL2 Like 1 |

Table 2. Hypothetical Differentially Expressed Genes in Avian Cells Exposed to this compound. This table illustrates how differentially expressed genes could be presented, including gene identifiers, fold changes, statistical significance, and putative functions.

| GO Term | Description | Number of Genes | p-value | FDR |

| GO:0006979 | Response to oxidative stress | 45 | 1.5e-10 | 3.2e-8 |

| GO:0006954 | Inflammatory response | 32 | 2.8e-8 | 4.5e-6 |

| GO:0042770 | Apoptotic process | 25 | 4.1e-7 | 5.9e-5 |

| GO:0006412 | Translation | 58 | 6.3e-12 | 8.8e-10 |

Table 3. Hypothetical Gene Ontology (GO) Enrichment Analysis Results. This table shows a potential format for presenting the results of a GO enrichment analysis, highlighting the biological processes that may be affected by this compound.

| KEGG Pathway | Description | Number of Genes | p-value | FDR |

| gga04151 | PI3K-Akt signaling pathway | 28 | 3.2e-6 | 5.1e-4 |

| gga04210 | Apoptosis | 22 | 5.9e-5 | 7.8e-3 |

| gga00480 | Glutathione metabolism | 15 | 8.1e-5 | 9.2e-3 |

| gga04010 | MAPK signaling pathway | 35 | 1.2e-4 | 1.5e-2 |

Table 4. Hypothetical KEGG Pathway Analysis Results. This table illustrates how enriched KEGG pathways could be presented, providing insights into the signaling cascades potentially perturbed by this compound.

Mandatory Visualizations: Signaling Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a potential experimental workflow and a key signaling pathway that could be investigated.

Figure 1. Experimental Workflow for Toxicogenomic Analysis. This diagram outlines the key steps in a hypothetical toxicogenomic study of this compound on an avian cell line.

Figure 2. Hypothetical Nrf2-Mediated Oxidative Stress Response. This diagram illustrates a potential signaling pathway that could be activated by this compound-induced oxidative stress.

Conclusion and Future Directions

The toxicogenomic effects of this compound on avian cell lines represent a significant and unexplored area of research. The framework presented in this technical guide provides a comprehensive approach for elucidating the molecular mechanisms underlying the cellular response to this widely used veterinary drug. Future research employing these methodologies will be invaluable for identifying biomarkers of this compound exposure and toxicity, refining our understanding of its safety profile, and ultimately contributing to the development of safer and more effective therapeutic strategies in the poultry industry. The data generated from such studies will provide a crucial foundation for regulatory agencies and drug developers in assessing the risks and benefits of this compound and other sulfonamides.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellosaurus cell line LSCC-H32 (CVCL_D161) [cellosaurus.org]

- 6. A novel chicken lung epithelial cell line: characterization and response to low pathogenicity avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avian cell line - Technology for large scale vaccine production - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sulfaclozine on Poultry Gut Microbiome Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the effects of sulfaclozine on the poultry gut microbiome through 16S rRNA sequencing or other metagenomic approaches is currently limited. This guide synthesizes available information on the broader class of sulfonamide antibiotics and provides a framework for future research. The quantitative data and experimental protocols presented are based on a study of a related sulfonamide, sulfamethoxazole, and should be interpreted as indicative of the potential effects of this compound.

Introduction

This compound is a sulfonamide antibiotic widely used in the poultry industry for the prevention and treatment of coccidiosis and other bacterial infections.[1] As a competitive antagonist of para-aminobenzoic acid (PABA), this compound inhibits the synthesis of folic acid in protozoa and bacteria, thereby impeding their growth and replication. While its efficacy as an antimicrobial is well-established, its impact on the complex and vital gut microbiome of poultry is less understood. This technical guide aims to provide an in-depth overview of the potential effects of this compound on the composition of the poultry gut microbiome, drawing upon available research on related sulfonamides and outlining key experimental methodologies for future investigations.

Potential Effects of Sulfonamides on Poultry Gut Microbiome Composition

The administration of antibiotics is known to cause significant alterations in the gut microbiota of poultry, potentially leading to dysbiosis.[1] These changes can affect the host's physiology, metabolism, and immune system.[1] While direct data for this compound is lacking, a study on the effects of a combination of sulfamethoxazole and trimethoprim provides valuable insights into the potential impact of sulfonamides on the broiler gut microbiota.[1]

Quantitative Data Summary

The following table summarizes the observed changes in the relative abundance of key bacterial taxa in the gut microbiome of broilers treated with a combination of sulfamethoxazole and trimethoprim.

| Gut Section | Phylum/Family | Change in Relative Abundance in Treated Group | Reference |

| Upper GIT | Firmicutes | Decrease | [1] |

| Upper GIT | Proteobacteria | Increase | [1] |

| Middle GIT | Firmicutes | Decrease | [1] |

| Middle GIT | Proteobacteria | Increase | [1] |

| Lower GIT | Firmicutes | No Significant Change | [1] |

| Lower GIT | Proteobacteria | No Significant Change | [1] |

| Lower GIT | Campylobacterales | Increase | [1] |

Experimental Protocols

This section outlines a detailed methodology for investigating the effects of this compound on the poultry gut microbiome, based on established protocols from related studies.[1]

Animal Trial

-

Animal Model: Day-old broiler chicks (e.g., Ross 308).

-

Housing: Raised in controlled environmental conditions with ad libitum access to feed and water.

-

Treatment Groups:

-

Control Group: No this compound administration.

-

Treatment Group: Administration of this compound at a therapeutic dose (e.g., in drinking water).

-

-

Duration: A typical study duration would be several weeks, with sample collection at multiple time points (e.g., before, during, and after treatment).

-

Sample Collection: Aseptically collect gastrointestinal tract (GIT) contents from different sections (e.g., duodenum, jejunum, ileum, cecum, and colon).

16S rRNA Gene Sequencing and Analysis

-

DNA Extraction: Extract total genomic DNA from the collected GIT samples using a commercially available kit.

-

PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform paired-end sequencing on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis:

-

Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.

-

OTU Clustering: Cluster high-quality reads into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

-

Taxonomic Assignment: Assign taxonomy to each OTU using a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity indices (e.g., Chao1, Shannon) and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to assess within-sample and between-sample diversity, respectively.

-

Statistical Analysis: Perform statistical tests (e.g., ANOVA, Kruskal-Wallis) to identify significant differences in the relative abundance of bacterial taxa between treatment groups.

-

Visualizations

Signaling Pathway: Mechanism of Action of Sulfonamides

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Experimental Workflow: Poultry Gut Microbiome Analysis

Caption: Standard workflow for 16S rRNA gene-based poultry gut microbiome analysis.

Conclusion and Future Directions

While direct evidence is sparse, the available data on related sulfonamides suggests that this compound has the potential to significantly alter the composition of the poultry gut microbiome. Future research employing the methodologies outlined in this guide is crucial to fully elucidate the specific effects of this compound. A deeper understanding of these interactions will enable the development of strategies to mitigate potential negative impacts on gut health and poultry performance, and inform the judicious use of this important antimicrobial in the poultry industry.

References

The Immunomodulatory Landscape of Sulfaclozine in Chickens: A Review of Current Knowledge and Research Gaps

For Immediate Release

[CITY, State] – [Date] – Sulfaclozine, a sulfonamide antibiotic widely utilized in the poultry industry for its antibacterial and anticoccidial properties, presents a complex and not yet fully understood profile regarding its effects on the avian immune system. Despite its long-standing use, a comprehensive, in-depth technical guide on the specific immunomodulatory effects of this compound in chickens remains elusive due to a notable scarcity of targeted research in this area. This document aims to synthesize the currently available information and highlight the significant knowledge gaps for researchers, scientists, and drug development professionals.

While some literature suggests that this compound does not negatively impact the development of immunity to coccidia, and may even offer protection to the animal's immune system, these statements are largely general and lack the backing of specific, quantitative immunological data.[1][2] Rigorous scientific studies detailing the effects of this compound on key immunological parameters such as cytokine profiles, lymphocyte subset populations, and macrophage function in chickens are conspicuously absent from the current body of scientific literature.

General Overview of this compound

This compound is primarily recognized for its efficacy against coccidiosis, a parasitic disease of the intestinal tract, and various bacterial infections in poultry.[2][3] Its mechanism of action involves the inhibition of folic acid synthesis in protozoa and bacteria, which is essential for their proliferation.[2] While effective in controlling these pathogens, the broader consequences of its use on the host's immune response remain an area requiring significant investigation.